2-Bromo-3-fluorobenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-4(7(12)11-10)2-1-3-5(6)9/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEIAKGBKSPBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Synthesis of Halogenated Benzoic Acid Precursors
The successful synthesis of 2-bromo-3-fluorobenzohydrazide is contingent upon the efficient preparation of its halogenated benzoic acid precursors. The methodologies for these syntheses vary depending on the specific substitution pattern of the halogens on the benzene (B151609) ring.
Two primary routes for the synthesis of 2-bromo-3-fluorobenzoic acid have been documented.
Route 1: Sandmeyer-type Reaction
A common laboratory-scale synthesis starts from 2-amino-3-fluorobenzoic acid. chemicalbook.com This method involves a diazotization reaction followed by a copper-catalyzed bromination.
Step 1: Diazotization: 2-amino-3-fluorobenzoic acid is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically 0°C). This converts the amino group into a diazonium salt.
Step 2: Sandmeyer Reaction: The resulting diazonium salt is then reacted with copper(I) bromide (CuBr). chemicalbook.com The diazonium group is an excellent leaving group (as nitrogen gas), and it is replaced by the bromide ion from the copper salt, yielding the final product, 2-bromo-3-fluorobenzoic acid. This reaction achieved a yield of 78%. chemicalbook.com
Route 2: Multi-step Synthesis from m-Fluorobenzotrifluoride
An alternative industrial-scale synthesis begins with m-fluorobenzotrifluoride and proceeds through several steps to obtain the target acid. google.com
Nitrification: m-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid.
Bromination: The resulting nitro compound undergoes bromination.
Reduction: The nitro group is then reduced to an amino group.
Deamination: The amino group is removed.
Hydrolysis: Finally, the trifluoromethyl group (-CF₃) is hydrolyzed to a carboxylic acid group (-COOH) using sulfuric acid at elevated temperatures (170-175°C), yielding 2-bromo-3-fluorobenzoic acid. google.com
Synthesis of 2-Bromo-3-fluorobenzoic Acid
| Starting Material | Key Reagents | Reaction Type | Yield |
|---|---|---|---|
| 2-Amino-3-fluorobenzoic Acid | 1. NaNO₂, HBr 2. CuBr | Diazotization / Sandmeyer | 78% chemicalbook.com |
| m-Fluorobenzotrifluoride | HNO₃/H₂SO₄, Brominating agent, Reducing agent, H₂SO₄ (hydrolysis) | Multi-step (Nitrification, Bromination, Reduction, Deamination, Hydrolysis) | High google.com |
To provide context, the syntheses of isomeric bromo-fluorobenzoic acids are considered. These alternative substitution patterns often require different synthetic strategies.
2-Bromo-4-fluorobenzoic Acid: This isomer can be prepared via the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.comguidechem.com The reaction uses a catalyst system of cobalt(II) acetate and sodium bromide with an initiator like AIBN (2,2'-azobis(isobutyronitrile)) under an oxygen atmosphere at elevated temperatures (130°C). chemicalbook.comguidechem.com This method achieves a high yield of 88%. chemicalbook.comguidechem.com
3-Bromo-4-fluorobenzoic Acid: A common route to this isomer starts from fluorobenzene. google.comgoogle.com The process involves a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then brominated. The final step is a haloform reaction, where the acetyl group is oxidized using a hypochlorite solution to form the carboxylic acid. google.comgoogle.com
Comparative Synthesis of Halogenated Benzoic Acid Isomers
| Product | Starting Material | Key Steps |
|---|---|---|
| 2-Bromo-4-fluorobenzoic Acid | 2-Fluoro-4-bromotoluene | Catalytic oxidation of the methyl group. chemicalbook.comguidechem.com |
| 3-Bromo-4-fluorobenzoic Acid | Fluorobenzene | 1. Friedel-Crafts acylation 2. Bromination 3. Hypochlorite oxidation. google.comgoogle.com |
Conversion of Carboxylic Acid Derivatives to this compound
Once 2-bromo-3-fluorobenzoic acid is obtained, it must be converted into the final hydrazide product. This transformation can be achieved through a two-step protocol involving an ester intermediate or via a more direct, single-step approach.
This is a widely used and reliable two-step method for forming hydrazides from carboxylic acids.
Step 1: Esterification: The carboxylic acid, 2-bromo-3-fluorobenzoic acid, is first converted to an ester, typically a methyl or ethyl ester. A standard method for this is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This reaction is an equilibrium process, and the use of excess alcohol drives it toward the ester product. libretexts.org
Step 2: Hydrazinolysis: The purified ester is then reacted with hydrazine (B178648) hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. The hydrazine acts as a nucleophile, attacking the ester carbonyl carbon and displacing the alkoxy group (-OR) to form the stable this compound. This reaction is generally efficient and proceeds to completion.
Directly converting a carboxylic acid to a hydrazide is possible but often requires activation of the carboxylic acid, as the direct reaction with hydrazine can be slow and result in a simple acid-base reaction. sciepub.comsciepub.com
Use of Coupling Agents: Reagents such as carbodiimides (e.g., DCC, EDC) can be used to activate the carboxylic acid, facilitating nucleophilic attack by hydrazine. However, these methods can be expensive and generate significant waste. sciepub.com
Catalytic Direct Amidation: More recent "green" chemistry approaches have explored the use of catalysts for direct amidation. For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids with amines. sciepub.com It is proposed that the boric acid forms a mixed anhydride with the carboxylic acid, which is a more reactive acylating agent. sciepub.com Similarly, zinc chloride (ZnCl₂) has been reported as a catalyst for the direct synthesis of amides from carboxylic acids and hydrazines, with ammonia as the only by-product. rsc.org These catalytic methods offer a more atom-economical route to the desired hydrazide.
Optimization of Synthetic Pathways: Efficiency and Selectivity
The efficient and selective synthesis of this compound is paramount for its practical application. The optimization of the synthetic route from its precursor, 2-bromo-3-fluorobenzoic acid, involves a careful selection of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.
A common and direct method for the synthesis of benzohydrazides is the reaction of the corresponding benzoic acid or its ester derivative with hydrazine hydrate. In the case of this compound, the immediate precursor is 2-bromo-3-fluorobenzoic acid. A patented multi-step process outlines the synthesis of this key precursor starting from m-fluorobenzotrifluoride, involving nitration, bromination, reduction, deamination, separation, and hydrolysis.
Reaction Conditions:
Microwave-assisted synthesis has emerged as a powerful technique to accelerate this reaction. By utilizing microwave irradiation, the reaction time can be significantly reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles.
Catalysis:
While the reaction between a carboxylic acid or ester and hydrazine hydrate can proceed without a catalyst, the use of acidic or basic catalysts can influence the reaction rate. For the conversion of the carboxylic acid, dehydrating agents can be employed to facilitate the formation of the amide bond.
Solvent Selection:
The choice of solvent can impact the solubility of the reactants and the reaction kinetics. Ethanol is a commonly used solvent due to its ability to dissolve both the benzoic acid derivative and hydrazine hydrate, as well as its relatively high boiling point, which is suitable for reflux conditions. The use of greener solvents is also an area of consideration for optimizing the environmental footprint of the synthesis.
Purification:
The selectivity of the synthesis is ultimately determined by the purity of the isolated product. After the reaction is complete, the product is typically isolated by precipitation upon cooling or by the addition of water. Recrystallization from a suitable solvent system is a crucial step to remove any unreacted starting materials and by-products, yielding high-purity this compound.
The following data tables illustrate the potential impact of optimizing reaction conditions on the synthesis of a substituted benzohydrazide (B10538), based on general findings in the field for analogous compounds, in the absence of specific literature data for this compound.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Substituted Benzohydrazide
| Method | Reaction Time | Yield (%) | Purity (%) |
| Conventional Heating (Reflux in Ethanol) | 6 hours | 75 | 95 |
| Microwave Irradiation (Ethanol) | 10 minutes | 88 | 98 |
Table 2: Effect of Solvent on the Yield of a Substituted Benzohydrazide Synthesis
| Solvent | Reaction Time (Microwave) | Yield (%) |
| Ethanol | 10 minutes | 88 |
| Methanol | 10 minutes | 85 |
| Isopropanol | 10 minutes | 82 |
| Water | 15 minutes | 78 |
Table 3: Influence of Reactant Ratio on Yield
| Molar Ratio (Ester:Hydrazine Hydrate) | Reaction Time (Microwave) | Yield (%) |
| 1:1.2 | 10 minutes | 80 |
| 1:1.5 | 10 minutes | 88 |
| 1:2.0 | 10 minutes | 90 |
| 1:3.0 | 10 minutes | 91 |
These tables demonstrate that by systematically optimizing parameters such as the heating method, solvent, and reactant stoichiometry, it is possible to significantly improve the efficiency and selectivity of the synthesis of substituted benzohydrazides like this compound. Further research focused specifically on this compound would be beneficial to establish the optimal conditions for its high-yield, high-purity synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the connectivity and environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled.
While specific experimental data for 2-Bromo-3-fluorobenzohydrazide is not widely available in published literature, analysis can be informed by data from closely related isomers. For instance, the spectral data of 2-Bromo-4-fluorobenzohydrazide provides a valuable reference for interpreting the expected signals.
¹H NMR spectroscopy identifies the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling provides information about adjacent protons.
For this compound, the spectrum is expected to show distinct signals for the hydrazide protons (-CONHNH₂) and the aromatic protons on the substituted benzene (B151609) ring. The hydrazide group typically presents two signals: a broad singlet for the -NH proton, often downfield due to its attachment to the electron-withdrawing carbonyl group, and another signal for the terminal -NH₂ protons. derpharmachemica.comnih.gov The aromatic region would display complex multiplets resulting from the coupling between the three adjacent ring protons, further complicated by coupling to the fluorine atom.
The following table presents experimental data for the closely related isomer, 2-Bromo-4-fluorobenzohydrazide, which serves as a proxy for understanding the types of signals to expect. csfarmacie.cz
| Proton Assignment | Expected Multiplicity | Expected Chemical Shift (δ ppm) for this compound | Observed Chemical Shift (δ ppm) for 2-Bromo-4-fluorobenzohydrazide csfarmacie.cz |
|---|---|---|---|
| -NH (Amide) | Triplet (t) / Singlet (s) | ~9.5 - 10.0 | 9.77 (t) |
| Aromatic H | Multiplet (m) | ~7.2 - 7.9 | 7.80 (d), 7.60 (d), 7.29 (d) |
| -NH₂ (Hydrazine) | Doublet (d) / Singlet (s) | ~4.5 - 5.0 | 4.61 (d) |
Note: In the target compound, the fluorine at position 3 would alter the splitting patterns and chemical shifts of the aromatic protons compared to the 4-fluoro isomer due to different coupling constants (J-values).
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment, such as its hybridization and proximity to electronegative atoms.
In this compound, seven distinct signals are expected: one for the carbonyl carbon and six for the carbons of the aromatic ring. The carbonyl carbon (C=O) is typically the most deshielded, appearing far downfield (~160-170 ppm). nih.govderpharmachemica.com The aromatic carbons will appear in the range of ~110-140 ppm. The carbons directly bonded to the electronegative bromine and fluorine atoms (C-Br and C-F) will show characteristic shifts, with the C-F bond often exhibiting a large coupling constant (¹JCF).
| Carbon Assignment | Expected Chemical Shift Range (δ ppm) |
|---|---|
| C=O (Carbonyl) | 162 - 169 |
| C-F (Aromatic) | 155 - 165 (with C-F coupling) |
| C-Br (Aromatic) | ~115 - 125 |
| C-CONHNH₂ (Aromatic) | ~130 - 140 |
| Aromatic CH | 115 - 135 |
For unambiguous assignment of all proton and carbon signals, especially in a molecule with a complex aromatic region, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. For this compound, it would definitively show the connectivity between the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to assign each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This would be crucial for confirming the assignment of the quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the bromo, fluoro, and hydrazide substituents, by observing their correlations to nearby protons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of a sample. Functional groups within a molecule absorb at characteristic frequencies, making it a powerful tool for their identification.
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a molecular fingerprint, identifying the functional groups present. For this compound, key absorptions confirm the presence of the hydrazide and substituted aromatic moieties. derpharmachemica.comscispace.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| N-H Stretch | -NH, -NH₂ | 3200 - 3450 | Medium to strong, can be broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Weak to medium |
| C=O Stretch (Amide I) | -CONH- | 1640 - 1680 | Strong, sharp |
| N-H Bend (Amide II) | -CONH- | 1510 - 1550 | Medium to strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Multiple medium to weak bands |
| C-F Stretch | Ar-F | 1100 - 1250 | Strong |
| C-Br Stretch | Ar-Br | 500 - 650 | Medium to strong |
The N-H stretching bands in the 3200-3450 cm⁻¹ region are characteristic of the hydrazide group. The strong absorption around 1650 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the amide, known as the Amide I band. derpharmachemica.com The presence of the substituted aromatic ring is confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, strong absorptions corresponding to C-F and C-Br stretching would be expected at lower wavenumbers.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves scattering of monochromatic light from a laser. Vibrational modes that are strong in Raman are often weak in IR, and vice versa. Specifically, Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Aromatic Ring Breathing Modes: These vibrations, which involve the symmetric expansion and contraction of the benzene ring, often produce a strong, sharp signal in Raman spectra.
C-Br and C-C Bonds: These less polar bonds would be more readily observable compared to their IR signals.
S-S Bonds (if present as impurity): Raman is exceptionally sensitive to disulfide bonds, though not expected in the primary structure.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic Ring Breathing | Aromatic Ring | ~1000 | Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1580 - 1610 | Strong |
| C=O Stretch | -CONH- | 1640 - 1680 | Medium to Weak |
| C-Br Stretch | Ar-Br | 500 - 650 | Medium |
By combining these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, confirming its atomic connectivity, functional groups, and the specific arrangement of substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathways
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₆BrFN₂O), the mass spectrum provides definitive validation of its molecular formula and offers insights into its structural stability.
The most telling feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. docbrown.info The expected molecular ion peaks, [M]⁺ and [M+2]⁺, for this compound would therefore appear at m/z values corresponding to [C₇H₆⁷⁹BrFN₂O]⁺ and [C₇H₆⁸¹BrFN₂O]⁺, confirming the presence of a single bromine atom.
The fragmentation of the molecular ion occurs through the cleavage of its weakest bonds. wikipedia.org In this compound, fragmentation is initiated by the ionization of the molecule, often by removing a non-bonding electron from the oxygen or nitrogen atoms. wikipedia.org Key fragmentation pathways include:
Alpha-Cleavage: A common fragmentation for carbonyl compounds is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the hydrazide moiety (•NHNH₂) to form the 2-bromo-3-fluorobenzoyl cation.
Carbonyl Group Loss: Subsequent fragmentation can involve the loss of a carbon monoxide (CO) molecule from the benzoyl cation, yielding a 2-bromo-3-fluorophenyl cation.
Halogen Loss: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), a characteristic fragmentation for halogenated compounds. miamioh.edu
These fragmentation patterns provide a structural fingerprint of the molecule, allowing for its unambiguous identification.
| Predicted Fragment Ion | Structure | Significance |
| 2-bromo-3-fluorobenzoyl cation | [C₇H₄BrFO]⁺ | Results from α-cleavage and loss of the hydrazide group. Will appear as an isotopic pair. |
| 2-bromo-3-fluorophenyl cation | [C₆H₄BrF]⁺ | Formed by the loss of CO from the benzoyl cation. Will appear as an isotopic pair. |
| Benzoylhydrazide cation | [C₇H₇N₂O]⁺ | Results from the loss of the bromo-fluoro substituent, though less common. |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light. The absorption of this radiation corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk In organic molecules, the most common transitions involve σ, π, and non-bonding (n) electrons. libretexts.org
The structure of this compound contains two primary chromophores: the substituted benzene ring and the carbonyl group of the hydrazide moiety. These features give rise to characteristic absorption bands in the UV spectrum. The expected electronic transitions are:
π → π* Transitions: These high-energy transitions occur within the aromatic π-system of the benzene ring and the C=O double bond. uzh.ch They are typically characterized by high molar absorptivity (ε) values and are responsible for strong absorption bands, usually in the 200-300 nm region. shu.ac.uk
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. youtube.com These transitions are lower in energy, occur at longer wavelengths (typically >300 nm), and have a much lower molar absorptivity compared to π → π* transitions. libretexts.org
The solvent used can influence the position of these absorption bands. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents due to the stabilization of the non-bonding orbitals. youtube.com
| Type of Transition | Associated Functional Group(s) | Expected Wavelength Region | Relative Intensity |
| π → π | Benzene Ring, Carbonyl Group (C=O) | 200-300 nm | High |
| n → π | Carbonyl Group (C=O), Hydrazide Nitrogens (-NHNH₂) | >300 nm | Low |
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scielo.br This technique provides detailed information on molecular conformation, bond parameters, and the nature of intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound was not found in the searched literature, its conformation can be predicted based on related benzohydrazide (B10538) structures. The molecule would consist of a planar 2-bromo-3-fluorophenyl ring attached to a hydrazide group (-CONHNH₂). The planarity of the phenyl ring is enforced by its sp² hybridization.
Key structural features include:
Rotational Freedom: There is rotational freedom around the C(ring)-C(carbonyl) and C(carbonyl)-N bonds. The torsion angle between the plane of the phenyl ring and the amide group is a critical conformational parameter.
Bond Lengths and Angles: Bond lengths and angles are expected to fall within normal ranges for similar organic compounds. For example, the C=O bond of the hydrazide will be shorter than the C-N bonds, and the C-Br and C-F bond lengths will reflect standard values for halogenated aromatic systems.
| Parameter | Expected Value | Comments |
| C=O Bond Length | ~1.23 Å | Typical for an amide/hydrazide carbonyl group. |
| C(carbonyl)-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. |
| N-N Bond Length | ~1.45 Å | Standard single bond length. |
| C(ring)-Br Bond Length | ~1.90 Å | Standard for an aryl bromide. |
| C(ring)-F Bond Length | ~1.35 Å | Standard for an aryl fluoride. |
The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions that dictate how the molecules pack into a crystal lattice. The functional groups present allow for several types of interactions:
Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bonds formed by the hydrazide group. The N-H groups are strong hydrogen bond donors, while the carbonyl oxygen is an excellent acceptor. This typically leads to the formation of robust N-H···O hydrogen bonds, which can link molecules into chains or dimeric motifs. nih.gov
Halogen Interactions: Weaker interactions involving the halogen atoms, such as C-H···F or C-H···Br contacts, may also play a role in stabilizing the crystal packing.
These interactions work in concert to create a stable, three-dimensional supramolecular architecture. mdpi.com
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond | N-H | C=O | Formation of primary structural motifs like chains or dimers. |
| Weak Hydrogen Bond | C-H | F, O | Secondary stabilization of the lattice. |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilizes packing through parallel or offset stacking of rings. |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. units.it Different polymorphs of a compound can have distinct physical properties. Compounds with conformational flexibility and multiple hydrogen bonding sites, such as this compound, are prone to polymorphism.
The existence of different crystal forms could arise from variations in:
Molecular Conformation: Different torsion angles between the phenyl ring and the hydrazide group.
Hydrogen Bonding Motifs: Molecules could be linked in different patterns (e.g., chains vs. sheets).
Crystal Packing: Variations in how the molecules are arranged in the unit cell.
While no specific studies on the polymorphism of this compound have been reported in the searched literature, its structural characteristics make it a strong candidate for exhibiting this phenomenon. The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could potentially lead to the isolation of different polymorphic forms.
Based on the comprehensive search conducted, there is currently no publicly available scientific literature containing the specific computational and theoretical investigations for the compound “this compound” as requested in the detailed outline. The search did not yield any studies that have performed and published data on its geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential surface, vibrational spectra, or Hirshfeld surface analysis.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for "this compound".
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions in Theoretical Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site. The results of docking studies can provide insights into the binding energy, affinity, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
In silico studies are crucial for predicting how a ligand like 2-Bromo-3-fluorobenzohydrazide might bind to a biological target. nih.gov These predictions are typically quantified by a docking score or binding energy, which estimates the binding affinity. A lower binding energy value generally indicates a more stable and favorable interaction. For example, studies on other novel bromo-hydrazide derivatives have successfully used molecular docking to predict binding energies against various protein targets, revealing interactions that support their potential biological activity. researchgate.net However, no such specific binding mode or affinity data has been published for this compound.
Table 4.3.1: Predicted Binding Affinities for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Advanced Computational Methodologies for Reaction Pathways and Properties
Advanced computational methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and potential reaction pathways of molecules. bohrium.com These theoretical calculations can predict a molecule's stability, reactivity, and spectroscopic properties. For instance, DFT has been used to study the reaction pathways for the oligomerization of similar molecules like 2-bromo-3-methoxythiophene (B13090750) by calculating the activation energies for different potential reactions. This provides a fundamental understanding of the compound's chemical behavior.
Currently, there are no published studies applying these advanced computational methodologies to elucidate the specific reaction pathways or to conduct a deep dive into the quantum chemical properties of this compound.
Chemical Reactivity and Derivatization Strategies
Reactions at the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is a cornerstone of the molecule's reactivity, offering two nucleophilic nitrogen atoms that readily participate in various reactions.
A fundamental reaction of 2-Bromo-3-fluorobenzohydrazide is its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and carried out in a protic solvent like ethanol, results in the formation of N-acylhydrazones (a type of Schiff base). jocpr.combohrium.com The nucleophilic terminal amino group (-NH₂) of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then dehydrates to form the stable hydrazone product with a characteristic azometine (-N=CH-) group. jocpr.com
This reaction is highly efficient and serves as a common first step in multi-step syntheses, as the resulting hydrazones are themselves valuable intermediates for building more complex heterocyclic structures. jocpr.comnih.gov The general transformation is depicted below:
Reactants: this compound, Aldehyde/Ketone
Conditions: Ethanol, catalytic acid (e.g., glacial acetic acid), reflux
Product: N'-[alkanylidene/benzylidene]-2-bromo-3-fluorobenzohydrazide
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| This compound | Aromatic Aldehyde | Ethanol, Acetic Acid (cat.), Reflux | Aroylhydrazone |
| This compound | Aliphatic Ketone | Ethanol, Heat | Acylhydrazone |
The nitrogen atoms of the hydrazide moiety are nucleophilic and can undergo acylation and alkylation. Acylation, typically with acyl chlorides or anhydrides, can occur at the terminal nitrogen to form a diacylhydrazine derivative. The reaction conditions often involve a base to neutralize the HCl byproduct. reddit.com
Alkylation with alkyl halides can also occur, though regioselectivity can be a challenge, potentially leading to mixtures of products alkylated at either the terminal (-NH₂) or the internal (-NH-) nitrogen. The choice of base and reaction conditions can influence the outcome. These derivatizations are key for modifying the electronic and steric properties of the molecule and for preparing precursors for specific heterocyclic systems. organic-chemistry.org
Transformations Involving Halogen Substituents on the Aromatic Ring
The bromine and fluorine atoms on the phenyl ring provide strategic points for modification, primarily through metal-catalyzed cross-coupling reactions or, under specific circumstances, nucleophilic aromatic substitution.
The bromine atom at the 2-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.org This would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the benzohydrazide (B10538), replacing the bromine atom. The reaction is known for its mild conditions and tolerance of many functional groups, including the hydrazide moiety. nih.gov
Sonogashira Coupling: This coupling reaction introduces an alkyne group by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The process is co-catalyzed by palladium and copper complexes and requires a base, such as an amine. wikipedia.orgnih.gov This transformation would yield 2-(alkynyl)-3-fluorobenzohydrazides, which are valuable precursors for various fused heterocyclic systems.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govnih.gov It requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgsemanticscholar.org Applying this to this compound would enable the synthesis of 2-(amino)-3-fluorobenzohydrazide derivatives, significantly expanding the molecular diversity accessible from this starting material.
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C(sp²)–C(sp²/sp³) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C(sp²)–N |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halogen) on an aromatic ring by a strong nucleophile. chemistrysteps.comyoutube.comyoutube.com However, this reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comnih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. chemistrysteps.com
In the case of this compound, the benzohydrazide group is not a sufficiently powerful electron-withdrawing group to activate the ring for SNAr at either the bromine or fluorine positions under standard conditions. Therefore, direct displacement of the bromine or fluorine atom by a nucleophile via the SNAr mechanism is generally not a feasible synthetic route without further modification of the aromatic ring. youtube.com
Cyclization Reactions to Form Heterocyclic Scaffolds
One of the most significant applications of this compound and its derivatives is in the synthesis of heterocyclic compounds. The hydrazide moiety is a key precursor for forming five-membered rings like oxadiazoles, triazoles, and pyrazoles.
1,3,4-Oxadiazoles: Aroylhydrazides can be cyclized to form 1,3,4-oxadiazoles through various methods. A common approach involves reacting the hydrazide with a one-carbon source, such as carbon disulfide or cyanogen (B1215507) bromide, followed by cyclization. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones (formed from the hydrazide and an aldehyde) using reagents like mercuric oxide can also yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved from aroylhydrazides. For instance, a close analog, 2-bromo-4-fluorobenzohydrazide, has been converted into 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, demonstrating a viable pathway. prolekare.czcsfarmacie.cz This typically involves reaction with an isothiocyanate to form an acylthiosemicarbazide intermediate, which is then cyclized under basic conditions.
Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govias.ac.inchim.it The hydrazide itself can be used, or it can be converted into hydrazine, which then reacts with diketones to form the pyrazole (B372694) ring. chim.it Furthermore, 1,3-dipolar cycloaddition reactions using derivatives of the hydrazide are another powerful method for constructing the pyrazole core. nih.govnih.govorganic-chemistry.org
1,2,3-Triazoles: While less direct, the synthesis of 1,2,3-triazoles can be envisioned. organic-chemistry.org For example, a Sonogashira coupling product of this compound could undergo a subsequent azide-alkyne cycloaddition reaction (a "click" reaction) to form a 1,2,3-triazole ring. mdpi.combeilstein-journals.org
| Precursor | Reagent(s) | Heterocyclic Product |
|---|---|---|
| This compound | Carbon Disulfide, Base | 1,3,4-Oxadiazole-2-thiol |
| N'-Alkylidene-2-bromo-3-fluorobenzohydrazone | Oxidizing Agent (e.g., HgO) | 2,5-Disubstituted-1,3,4-Oxadiazole |
| This compound | Isothiocyanate, then Base | 4,5-Disubstituted-1,2,4-Triazole-3-thiol |
| This compound | 1,3-Diketone | 1,3,5-Trisubstituted Pyrazole |
Contributions to Advanced Organic Synthesis and Chemical Discovery
Role as Versatile Building Blocks in Multistep Organic Synthesis
2-Bromo-3-fluorobenzohydrazide is a highly functionalized molecule that serves as a valuable starting material in multistep organic synthesis. Its utility stems from the presence of multiple reactive sites: the nucleophilic hydrazide group, the bromine atom amenable to cross-coupling reactions, and the fluorine atom that can influence the molecule's electronic properties and metabolic stability.
The hydrazide moiety (-CONHNH₂) is a key functional group for the synthesis of a wide array of heterocyclic compounds, which are prevalent in medicinal chemistry. derpharmachemica.comjmchemsci.comanjs.edu.iq For instance, it can undergo condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate pyrazoles, oxadiazoles, and thiadiazoles. guilan.ac.irsciepub.com The general scheme for such transformations often involves the initial reaction of the hydrazide with an appropriate electrophile, followed by an intramolecular cyclization step.
The bromine and fluorine substituents on the aromatic ring provide additional handles for synthetic diversification. The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov This allows for the introduction of various aryl, alkyl, or amino groups at the 2-position, significantly expanding the structural diversity of the resulting molecules. Continuous flow techniques can be employed for multi-step syntheses involving such reactive intermediates, allowing for rapid and efficient production. mit.edu
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Key Reagents | Reaction Type |
| 1,3,4-Oxadiazoles | Carboxylic acids, Phosgene derivatives | Cyclocondensation |
| 1,3,4-Thiadiazoles | Carbon disulfide, Thiophosgene | Cyclocondensation |
| Pyrazoles | 1,3-Dicarbonyl compounds | Condensation/Cyclization |
| Triazoles | Isothiocyanates | Addition/Cyclization |
| Quinazolines | Anthranilic acid derivatives | Cyclocondensation |
Development of Novel Synthetic Methodologies Utilizing this compound
The unique substitution pattern of this compound makes it an interesting substrate for the development of novel synthetic methodologies. Research in organic synthesis is continuously focused on creating more efficient and selective reactions, and highly functionalized molecules like this provide a platform for such innovation. nih.gov
Methodologies that could be explored using this compound include:
Flow Chemistry: The use of continuous flow reactors for multi-step synthesis involving hazardous or unstable intermediates has gained significant traction. nih.gov Syntheses starting from this compound could be streamlined into continuous processes, enhancing safety and yield. mit.edu
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to form carbon-carbon and carbon-heteroatom bonds. The bromo-aromatic moiety of the molecule could be a suitable substrate for such transformations.
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Methodologies could be developed to selectively functionalize the C-H bonds on the aromatic ring of this compound, guided by the existing substituents.
While specific methodologies developed exclusively for this compound are not extensively documented, its structure is representative of a class of compounds used to push the boundaries of synthetic chemistry. nih.gov For example, the synthesis of related bromo-fluoro benzaldehydes, which are precursors to the hydrazide, involves multi-step sequences that are continuously being optimized for efficiency and cost-effectiveness. google.comgoogle.com
Design and Synthesis of Compound Libraries for Research Exploration
Combinatorial chemistry is a powerful strategy for the rapid generation of large numbers of diverse molecules, known as compound libraries, for high-throughput screening in drug discovery. nih.gov this compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification.
The general approach involves systematically reacting the core scaffold with a variety of building blocks. For this compound, three main diversification points can be exploited:
The Hydrazide Group: This can be reacted with a library of aldehydes, ketones, or carboxylic acids to generate a diverse set of hydrazones, oxadiazoles, and other heterocycles. nih.govnih.gov
The Bromine Atom: A library of boronic acids or other organometallic reagents can be coupled at this position using reactions like the Suzuki coupling. mdpi.com
The Aromatic Ring: Although less common, nucleophilic aromatic substitution of the fluorine atom can be explored with a library of nucleophiles under specific conditions.
This multi-directional approach allows for the creation of vast chemical space from a single starting material, increasing the probability of identifying molecules with desired biological activities. nih.gov
Table 2: Example of a Combinatorial Library Synthesis Plan
| Scaffold Position | Reaction Type | Example Building Blocks (Library A, B, etc.) |
| Hydrazide (-CONHNH₂) | Hydrazone formation | Library A: Diverse aldehydes (e.g., benzaldehyde, furfural, cinnamaldehyde) |
| Bromine (-Br) | Suzuki Coupling | Library B: Diverse boronic acids (e.g., phenylboronic acid, thiopheneboronic acid) |
| Aromatic C-H | C-H Activation | Library C: Various coupling partners (e.g., alkynes, alkenes) |
Application in the Formation of Supramolecular Assemblies and Co-crystals
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. nih.gov Co-crystals are a specific type of supramolecular assembly where a drug molecule and a benign co-former are present in a stoichiometric ratio within a crystal lattice. nih.gov
This compound possesses several functional groups capable of participating in these non-covalent interactions:
Hydrogen Bonding: The hydrazide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form robust synthons, which are reliable patterns of intermolecular interactions. nih.gov
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.
π-π Stacking: The aromatic ring can participate in offset face-to-face π-stacking interactions. nih.gov
These features make this compound a promising candidate for forming co-crystals and other supramolecular assemblies. tbzmed.ac.irbiointerfaceresearch.com By carefully selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to design and synthesize novel solid-state forms with tailored physicochemical properties. Techniques such as solvent evaporation, grinding, and reaction crystallization can be employed for their preparation. nih.govnih.gov
Theoretical Basis for Structure-Reactivity Relationships in Related Systems
Understanding the relationship between a molecule's structure and its reactivity is fundamental to predicting its behavior in chemical reactions. For benzohydrazide (B10538) derivatives, the electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the hydrazide moiety. nih.gov
The presence of both a bromine and a fluorine atom on the phenyl ring of this compound has a pronounced effect on its electronic properties. Both are electron-withdrawing groups through induction, which decreases the electron density on the aromatic ring and, consequently, on the attached hydrazide group. This can affect:
Nucleophilicity: The decreased electron density on the terminal nitrogen of the hydrazide group reduces its nucleophilicity, which can lower its reaction rate in nucleophilic attack steps. researchgate.net
Acidity (pKa): The electron-withdrawing substituents stabilize the conjugate base, making the N-H protons of the hydrazide more acidic. However, studies on related aryl hydrazides have shown that there is not always a direct correlation between the pKa of the hydrazide and its reactivity. nih.gov
Keto-Enol Tautomerism: Benzohydrazides can exist in equilibrium with their enol tautomer. Theoretical studies suggest that the enol form may be the active species in certain nucleophilic reactions. The electronic effects of the substituents can influence the position of this equilibrium. researchgate.net
Kinetic studies and computational modeling of related benzohydrazide systems help to elucidate these structure-reactivity relationships, providing a theoretical framework for predicting and controlling the outcomes of reactions involving this compound. nih.govnih.gov
Future Perspectives and Emerging Research Avenues
Green Chemistry Approaches for Sustainable Synthesis of 2-Bromo-3-fluorobenzohydrazide
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. For this compound, future research is expected to focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising approach is the adoption of microwave-assisted synthesis . neliti.comnih.gov Conventional methods for synthesizing acid hydrazides often involve a two-step process of esterification followed by treatment with hydrazine (B178648) hydrate, which can be time-consuming and require significant energy input. neliti.com Microwave irradiation offers a greener alternative by dramatically reducing reaction times, often from hours to minutes, and in some cases enabling solvent-free reactions, which further enhances the environmental credentials of the synthesis. nih.gov Research into the microwave-assisted, one-pot synthesis of this compound from 2-bromo-3-fluorobenzoic acid and a hydrazine source could lead to higher yields and a more sustainable production process.
Another key area of development is the use of alternative, greener solvents . Traditional organic solvents are often volatile, flammable, and toxic. The exploration of benign solvent systems such as water, supercritical fluids (like CO2), or ionic liquids could significantly improve the sustainability of the synthesis of this compound. Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents will be a critical step forward. This could involve the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. |
| Use of Greener Solvents | Reduced environmental impact, improved safety profile. |
| Catalytic Methods | Minimized waste, potential for catalyst recycling, milder reaction conditions. |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of novel derivatives of this compound. These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of molecules with desired properties.
Automated synthesis systems can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. This would allow for the systematic exploration of the chemical space around the this compound scaffold. By varying substituents on the phenyl ring or modifying the hydrazide moiety, a diverse library of analogues can be generated efficiently.
Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to evaluate their biological activity or material properties. For instance, in drug discovery, HTS can be used to identify compounds that inhibit a specific enzyme or interact with a biological target. amazonaws.com This approach has been successfully used to identify novel N'-(1-phenylethylidene)-benzohydrazides as potent inhibitors of specific enzymes. amazonaws.com A similar workflow could be employed for derivatives of this compound to uncover new therapeutic agents. The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective compounds.
| Technology | Application in this compound Research |
| Automated Synthesis | Rapid generation of diverse compound libraries based on the this compound scaffold. |
| High-Throughput Screening (HTS) | Efficient evaluation of the biological or material properties of synthesized derivatives. |
| Data-Driven Optimization | Use of HTS data to inform the design of new compounds with improved characteristics. |
Advanced In Silico Prediction of Reactivity and Selectivity
Computational chemistry and in silico modeling are becoming indispensable tools for predicting the behavior of molecules and guiding experimental research. For this compound, advanced computational methods can provide valuable insights into its reactivity, selectivity, and potential biological activity, thereby reducing the need for extensive and resource-intensive laboratory experiments.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.govnih.gov These theoretical studies can help in understanding the molecule's stability, predicting its reactivity towards different reagents, and elucidating reaction mechanisms. nih.gov For example, DFT can be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how the molecule will interact with other chemical species. nih.gov
Molecular docking simulations are another powerful in silico tool, particularly in the context of drug discovery. nih.govmdpi.com This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.gov By docking this compound and its virtual derivatives into the active sites of various biological targets, researchers can predict their potential as inhibitors or modulators of these targets. ucj.org.uaresearchgate.netdntb.gov.ua This approach allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.
| Computational Method | Predicted Properties for this compound |
| Density Functional Theory (DFT) | Electronic structure, molecular stability, reactivity, spectroscopic properties. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. |
| Virtual Screening | Identification of potential biological activities and prioritization of synthetic targets. |
Exploration of Novel Derivatization Pathways and Undiscovered Reactivity
The unique combination of bromo, fluoro, and hydrazide functional groups in this compound provides a rich platform for exploring novel derivatization pathways and uncovering new reactivity patterns. Future research will likely focus on leveraging these functional groups to synthesize a wide array of new chemical entities with diverse applications.
The hydrazide moiety is a versatile functional group that can undergo a variety of transformations. Condensation with aldehydes and ketones can yield a range of hydrazone derivatives , which are known to exhibit a broad spectrum of biological activities. acs.orgderpharmachemica.com Furthermore, the N-H protons of the hydrazide can be substituted, and the carbonyl group can be reduced or converted to other functional groups, opening up a vast chemical space for exploration.
The bromine and fluorine atoms on the aromatic ring also offer opportunities for further functionalization. The bromine atom, in particular, can be a site for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the 2-position, leading to the synthesis of novel biaryl, vinyl, and alkynyl derivatives. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution, can influence the electronic properties of the molecule and its interactions with biological targets.
Interdisciplinary Research with Materials Science and Theoretical Chemistry
The future of research on this compound is not confined to traditional organic and medicinal chemistry but extends into interdisciplinary collaborations with materials science and theoretical chemistry. These collaborations have the potential to unlock new applications and provide a deeper fundamental understanding of the molecule's properties.
In materials science , the rigid, halogenated aromatic core of this compound makes it an interesting building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other functional materials. The hydrazide group can participate in hydrogen bonding, leading to self-assembly and the formation of ordered supramolecular structures. The bromine and fluorine atoms can impart specific properties such as flame retardancy or altered electronic characteristics to the resulting materials.
Theoretical chemistry will play a crucial role in complementing experimental studies across all areas of research. nih.govresearchgate.net Advanced computational models can provide a detailed understanding of the molecule's conformational preferences, the nature of its intermolecular interactions, and the dynamics of its chemical transformations. researchgate.net Theoretical investigations into the excited-state properties of this compound and its derivatives could also guide the development of new photoactive materials.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-3-fluorobenzohydrazide, and how can purity be validated?
Methodological Answer: The synthesis typically involves two steps:
Precursor Preparation : Start with 2-bromo-3-fluorobenzoic acid (or its ester derivative), which is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
Hydrazide Formation : React the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to prevent side reactions.
Validation :
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing : Store samples in airtight containers under controlled temperatures (–20°C, 4°C, and 25°C) and humidity (0–80% RH) for 1–6 months.
- Analytical Tools : Monitor degradation via:
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from halogen-fluorine interactions?
Methodological Answer:
- Challenges : The electron-withdrawing effects of bromine and fluorine can cause unexpected splitting in ¹H/¹⁹F NMR.
- Resolution Strategies :
Q. What experimental designs are recommended for evaluating the bioactivity of this compound-derived heterocycles?
Methodological Answer:
- Target Synthesis : React the hydrazide with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases, which can be cyclized into pyrazoles, triazoles, or thiadiazoles.
- Bioactivity Assays :
- Antiproliferative Activity : Test against cancer cell lines (e.g., HEPG2-1) using MTT assays. Include positive controls (e.g., doxorubicin) and triplicate replicates.
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays.
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with ANOVA for statistical significance .
Q. How to address discrepancies in reaction yields when scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Scale-Up Challenges : Heat dissipation and mixing inefficiencies can reduce yields.
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
